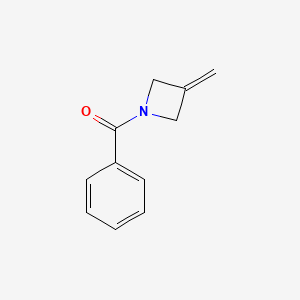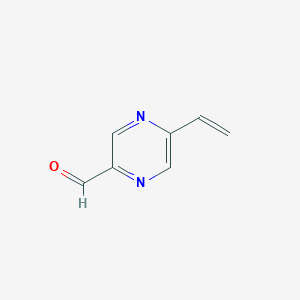
(2-Chloro-6-fluorophenyl)methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6-fluorophenyl)methanesulfonic acid is an organosulfur compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, along with a methanesulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)methanesulfonic acid typically involves the sulfonation of 2-chloro-6-fluorobenzene. One common method is the reaction of 2-chloro-6-fluorobenzene with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-6-fluorophenyl)methanesulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonic acid group can participate in redox reactions, although these are less common.
Coupling Reactions: The aromatic ring can engage in coupling reactions such as Suzuki-Miyaura coupling, where the chloro or fluoro group is replaced by a different substituent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or fluoro substituents.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-6-fluorophenyl)methanesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (2-Chloro-6-fluorophenyl)methanesulfonic acid exerts its effects depends on the specific application. In chemical reactions, the sulfonic acid group can act as a strong acid, facilitating various transformations. In biological systems, the compound can interact with proteins and other biomolecules, potentially altering their functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Similar in structure but with an acetic acid group instead of a methanesulfonic acid group.
2-Chloro-6-fluorobenzene: Lacks the methanesulfonic acid group, making it less reactive in certain types of reactions.
Methanesulfonic acid: Lacks the aromatic ring and halogen substituents, making it a simpler molecule with different reactivity.
Uniqueness
(2-Chloro-6-fluorophenyl)methanesulfonic acid is unique due to the combination of its chloro and fluoro substituents along with the methanesulfonic acid group. This combination imparts distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C7H6ClFO3S |
|---|---|
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
(2-chloro-6-fluorophenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H6ClFO3S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H,10,11,12) |
InChI-Schlüssel |
JYDOYTVQCKXMGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



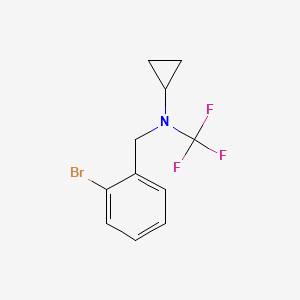

![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
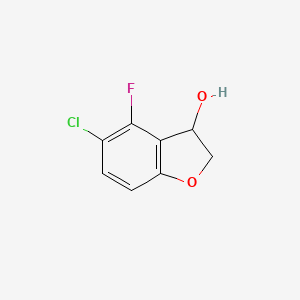
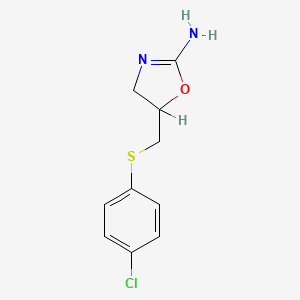

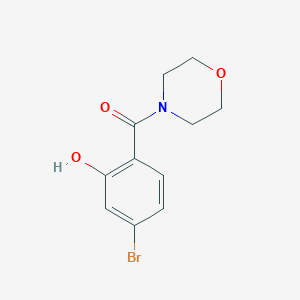
![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)


